molecular formula C6H4BrNO B014951 6-Bromopyridine-2-carbaldehyde CAS No. 34160-40-2

6-Bromopyridine-2-carbaldehyde

Cat. No. B014951
Key on ui cas rn: 34160-40-2
M. Wt: 186.01 g/mol
InChI Key: QWFHFNGMCPMOCD-UHFFFAOYSA-N
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Patent
US06946559B2

Procedure details

n-Butyllithium (337 mmol) in 1.52M hexane solution (222 mL) was dissolved in toluene (500 mL) cooled at −10° C., and n-butylmagnesium chloride (169 mmol) in 2.00M tetrahydrofuran solution (84.5 ml) was added dropwise below −10° C. over a period of 25 minutes. After stirring at −10° C. for one hour, 2,6-dibromopyridine (100 g, 422 mmol) in toluene (1000 mL) was added dropwise to the mixture at an inside temperature of −10° C. to −6° C. over one hour. The mixture was further stirred at −10° C. for 1.5 hours and then N,N-dimethylformamide (65 mL, 840 mmol) was added dropwise below −2° C. over 20 minutes. After further stirring at 0° C. for one hour, 10% aqueous acetic acid solution (750 mL) was added. The mixture was stirred under ice-cooling and the organic phase was separated. The extract was washed with saturated aqueous sodium chloride (25 mL), dried over anhydrous sodium sulfate and concentrated to give 6-bromo-2-formylpyridine (74.68 g, 98% purity, 95% yield) as a pale yellowish solid.
Quantity
337 mmol
Type
reactant
Reaction Step One
Quantity
222 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
169 mmol
Type
reactant
Reaction Step Two
Quantity
84.5 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
65 mL
Type
reactant
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.C([Mg]Cl)CCC.Br[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([Br:19])[N:14]=1.CN(C)[CH:22]=[O:23]>CCCCCC.C1(C)C=CC=CC=1.O1CCCC1.C(O)(=O)C>[Br:19][C:15]1[N:14]=[C:13]([CH:22]=[O:23])[CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
337 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
222 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
169 mmol
Type
reactant
Smiles
C(CCC)[Mg]Cl
Name
Quantity
84.5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
65 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring at −10° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was further stirred at −10° C. for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
After further stirring at 0° C. for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
The extract was washed with saturated aqueous sodium chloride (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 74.68 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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